N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine
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Overview
Description
N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine is a complex organic compound with the molecular formula C27H20N4O4 and a molecular weight of 464.485 g/mol . This compound is characterized by the presence of nitrophenyl groups and imine linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine typically involves the condensation reaction between 3-nitrobenzaldehyde and 4,4’-diaminodiphenylmethane under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the formation of the imine bonds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The imine bonds can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the imine linkages can interact with nucleophiles, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine
- **N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine derivatives with different substituents
Uniqueness
This compound is unique due to its specific arrangement of nitrophenyl groups and imine linkages, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C27H20N4O4 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-[4-[[4-[(3-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H20N4O4/c32-30(33)26-5-1-3-22(16-26)18-28-24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)29-19-23-4-2-6-27(17-23)31(34)35/h1-14,16-19H,15H2 |
InChI Key |
HUZMGSGILFPQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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